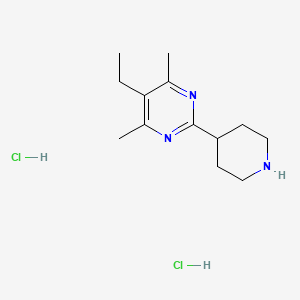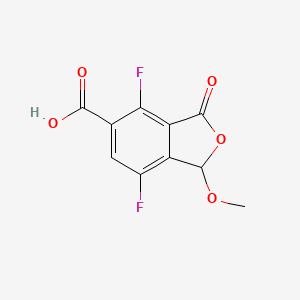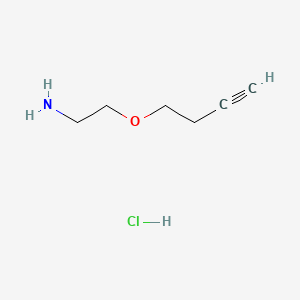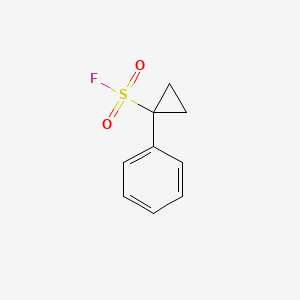![molecular formula C12H20N2O2 B13574253 (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclohexane ring with an isocyanate group and a tert-butoxycarbonyl (Boc) protecting group attached to the amine. This structure imparts unique reactivity and stability, making it valuable for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclohexane derivative.
Introduction of Isocyanate Group: The isocyanate group is introduced through a reaction with phosgene or a similar reagent.
Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of ureas or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of ureas or carbamates.
Reduction: Formation of primary or secondary amines.
Oxidation: Formation of ureas or other oxidized derivatives.
Applications De Recherche Scientifique
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine involves its reactivity with nucleophiles and electrophiles. The Boc protecting group stabilizes the amine, allowing selective reactions at the isocyanate group. This selective reactivity is crucial for its use in synthesizing complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid
- (1R,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
Uniqueness
(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine is unique due to its specific chiral configuration and the presence of both an isocyanate and a Boc-protected amine group. This combination allows for selective and versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-isocyanocyclohexyl]carbamate |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10H,5-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1 |
Clé InChI |
VVPQMWHFRQYSDD-NXEZZACHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1[N+]#[C-] |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)







![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

